1-benzylpyrrolidine-3-carboxylic Acid

Descripción general

Descripción

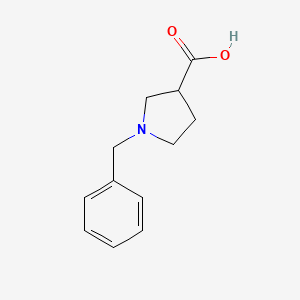

1-Benzylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H15NO2. It is characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the third carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by carboxylation of the resulting intermediate. Another method includes the use of Grignard reagents, where benzylmagnesium chloride reacts with pyrrolidine-3-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazide and carboxylic acid functionalities enable controlled oxidation pathways:

Key Reagents & Conditions:

- Ruthenium(III) chloride (RuCl₃) in aqueous acidic media for dihydroxylation of alkenes .

- Osmium tetroxide (OsO₄) /NaIO₄ for oxidative cleavage of alkenes to aldehydes .

- Potassium permanganate (KMnO₄) under acidic conditions for carboxylic acid group retention.

Products:

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Alkene derivatives | OsO₄/NaIO₄ | Aldehydes | 19–90% | |

| Diol intermediates | RuCl₃ | Diacids | 52–86% |

Mechanistic Insight:

Oxidation typically proceeds via electrophilic attack on electron-rich regions, with the benzyl group stabilizing intermediate carbocations through resonance .

Reduction Reactions

The carboxylic acid moiety can be selectively reduced to alcohols or amines:

Key Reagents & Conditions:

- Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) for reduction to primary alcohols.

- Sodium borohydride (NaBH₄) in methanol for milder reductions.

- Super-hydride (LiEt₃BH) for lactam reduction to pyrrolidinol derivatives .

Products:

| Starting Material | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid | LiAlH₄ | Alcohol | 72% | |

| Lactam derivatives | LiEt₃BH | Amines | 72% |

Stereochemical Control:

Reduction of chiral intermediates preserves enantiomeric excess (e.g., 97% ee retention in 5-methylpyrrolidine-3-carboxylic acid synthesis) .

Substitution Reactions

The benzyl group participates in nucleophilic substitutions, enabling structural diversification:

Key Reagents & Conditions:

- Allyl bromide with LHMDS base for alkylation at the pyrrolidine nitrogen .

- Palladium-catalyzed C–H activation for direct arylation at the 4-position .

- Sonogashira coupling with alkynes for alkyne-functionalized derivatives .

Products:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Allyl bromide/LHMDS | N-Allyl derivatives | 36% | |

| C–H Arylation | Pd(OAc)₂/Ag₂CO₃ | Aryl-pyrrolidines | 31% | |

| CuAAC Click Chemistry | CuI/TMSN₃ | Triazole conjugates | 65% |

Mechanistic Insight:

Palladium-mediated C–H functionalization proceeds via a concerted metalation-deprotonation (CMD) pathway, favored by electron-donating benzyl groups .

Cross-Coupling Reactions

The compound serves as a precursor in catalytic cross-coupling workflows:

Key Protocols:

- Suzuki-Miyaura coupling with arylboronic acids for biaryl synthesis .

- Oxidative carbonylation with CO/O₂ for ester/amide formation .

Example Transformation:

| Starting Material | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodoarene derivative | Arylboronic acid | Pd(PPh₃)₄ | Biaryl-pyrrolidine | 69% |

Biological Interaction Mechanisms

The carboxylic acid group engages in hydrogen bonding with protein targets (e.g., GluK1 ligand-binding domain), while the benzyl group enhances hydrophobic pocket binding . This dual interaction modulates enzyme activity, making it valuable in neurological drug design .

Aplicaciones Científicas De Investigación

1-Benzylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Mecanismo De Acción

The mechanism of action of 1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Pyrrolidine-3-carboxylic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.

1-Benzylpyrrolidine-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and interactions.

1-Benzylpyrrolidine-3-carboxylic acid amide: The carboxylic acid group is replaced with an amide, altering its solubility and stability

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Benzylpyrrolidine-3-carboxylic acid (BPCA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 219.25 g/mol. Its structure features a pyrrolidine ring with a benzyl group and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of BPCA is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the benzyl group enhances its binding affinity to specific molecular targets, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Neurotransmitter modulation: BPCA has been shown to influence neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders like depression and anxiety.

- Enzyme inhibition: The compound has been investigated for its role in inhibiting certain enzymes, which may be beneficial in developing antiviral and anti-inflammatory agents .

1. Neuropharmacological Effects

Research indicates that BPCA may have neuropharmacological effects due to its interaction with neurotransmitter receptors. Preliminary studies suggest that it can enhance receptor activity related to mood regulation.

2. Antiviral Activity

BPCA has been explored for its antiviral properties. For instance, it has shown potential as an inhibitor of neuraminidase, an enzyme critical for viral replication in influenza viruses. In vitro studies demonstrated that BPCA could reduce cytopathogenic effects by inhibiting viral replication pathways .

3. Anti-inflammatory Properties

The compound's anti-inflammatory potential is also notable. It has been studied for its ability to modulate inflammatory pathways, which could be relevant in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have highlighted the biological activity of BPCA:

- Study on Neurotransmitter Systems: A study indicated that BPCA significantly modulates serotonin receptor activity, suggesting its potential use in treating mood disorders.

- Antiviral Efficacy: In a comparative analysis, BPCA was tested against various viral strains, showing promising results as an effective neuraminidase inhibitor with a calculated value indicating effective concentration levels for antiviral action .

- Inflammation Model: In animal models of inflammation, BPCA administration resulted in reduced inflammatory markers and improved clinical outcomes compared to control groups.

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404946 | |

| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-18-0 | |

| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.